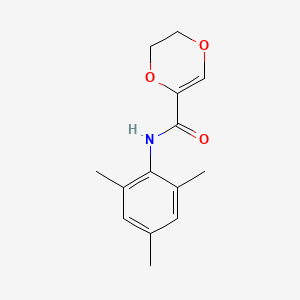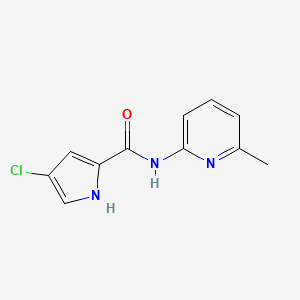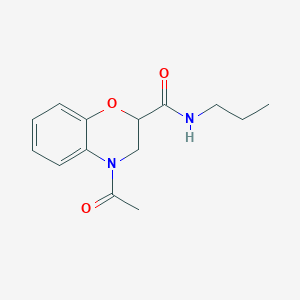![molecular formula C17H21N3O2 B7465513 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone, also known as DPI, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Mécanisme D'action
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone acts as a competitive inhibitor of PKC by binding to the catalytic domain of the enzyme and preventing its activation by diacylglycerol and calcium ions. This inhibition leads to the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of cell proliferation, differentiation, apoptosis, and inflammation. In cancer cells, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to induce cell cycle arrest and apoptosis by inhibiting the PI3K/Akt pathway and activating the MAPK pathway. In diabetic rats, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to improve insulin sensitivity and glucose tolerance by inhibiting the NF-κB pathway and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its high potency and selectivity for PKC, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone also has some limitations, including its poor solubility in aqueous solutions, its instability in acidic conditions, and its potential off-target effects.
Orientations Futures
There are several future directions for the study of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone, including the development of novel PKC inhibitors with improved potency, selectivity, and pharmacokinetic properties, the investigation of the role of PKC in various diseases and physiological processes, and the exploration of the potential therapeutic applications of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone in various disease models. Additionally, the use of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone as a chemical tool for the study of PKC signaling pathways and the identification of PKC substrates and interactors is an area of active research.
Méthodes De Synthèse
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone can be synthesized through a multi-step process involving the reaction of 2,3-dimethylindole with piperazine and ethyl chloroacetate, followed by the hydrolysis of the resulting intermediate and the subsequent condensation with 4-nitrobenzaldehyde. The final step involves the reduction of the nitro group to the amino group, resulting in the formation of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone.
Applications De Recherche Scientifique
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to act as a potent and selective inhibitor of protein kinase C (PKC), which plays a critical role in synaptic plasticity and memory formation. In pharmacology, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In medicinal chemistry, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been used as a lead compound for the development of novel PKC inhibitors with improved potency and selectivity.
Propriétés
IUPAC Name |
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-12(2)18-16-5-4-14(10-15(11)16)17(22)20-8-6-19(7-9-20)13(3)21/h4-5,10,18H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEZPCUDUTXGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

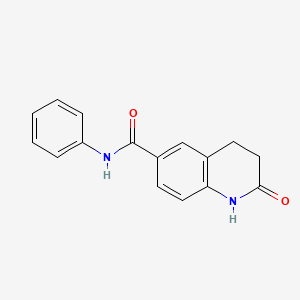
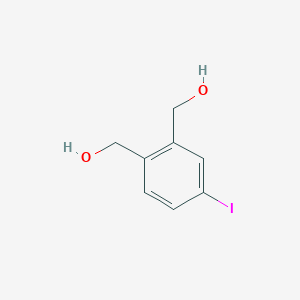

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)


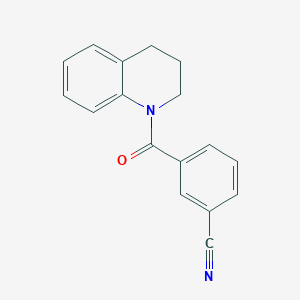
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)

